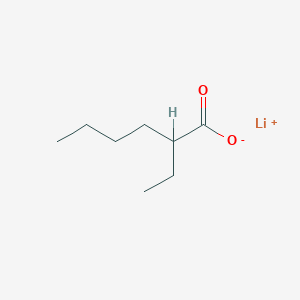

lithium;2-ethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

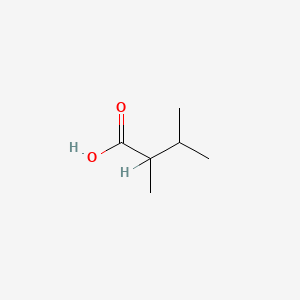

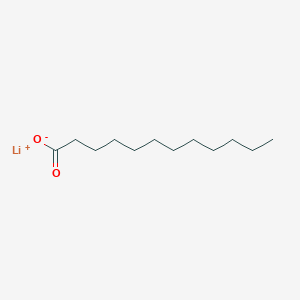

Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is the lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its role as a catalyst in the production of flexible polyurethane foams and other polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:

C8H16O2+LiOH→C8H15LiO2+H2O

In this reaction, 2-ethylhexanoic acid (C8H16O2) reacts with lithium hydroxide (LiOH) to form lithium 2-ethylhexanoate (C8H15LiO2) and water (H2O).

Industrial Production Methods

Industrial production of lithium 2-ethylhexanoate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-ethylhexanoate primarily undergoes reactions typical of organometallic compounds. These include:

Transesterification: It acts as a catalyst in the transesterification of flexible polyurethane foams with diethylene glycol.

Polymerization: It is used as a catalyst in various polymerization reactions, including the production of polyesters and polyurethanes.

Common Reagents and Conditions

Transesterification: Diethylene glycol is commonly used as a reagent, with the reaction occurring under mild heating conditions.

Polymerization: Monomers such as ethylene glycol and terephthalic acid are used, with the reaction typically occurring under elevated temperatures and pressures.

Major Products Formed

Transesterification: The major products are modified polyurethane foams with enhanced flexibility and durability.

Polymerization: The major products are polyesters and polyurethanes with specific desired properties.

Scientific Research Applications

Lithium 2-ethylhexanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of lithium 2-ethylhexanoate is primarily related to its role as a catalyst. In transesterification reactions, it facilitates the exchange of ester groups between molecules, leading to the formation of new ester bonds. In polymerization reactions, it helps initiate and propagate the polymer chain growth .

On a molecular level, lithium ions can interact with various enzymes and receptors, potentially influencing biological pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and neuroprotection .

Comparison with Similar Compounds

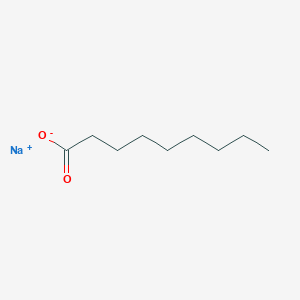

Lithium 2-ethylhexanoate can be compared with other lithium carboxylates, such as:

- Lithium acetate

- Lithium propionate

- Lithium butyrate

Uniqueness

- Solubility : Lithium 2-ethylhexanoate is more soluble in organic solvents compared to other lithium carboxylates, making it more suitable for certain industrial applications .

- Catalytic Activity : It has unique catalytic properties that make it particularly effective in transesterification and polymerization reactions .

Similar Compounds

- Lithium acetate : Used in similar catalytic applications but with different solubility and reactivity profiles.

- Lithium propionate : Also used in polymerization reactions but with different physical properties.

- Lithium butyrate : Similar applications but less commonly used due to its lower solubility in organic solvents .

Properties

IUPAC Name |

lithium;2-ethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZKNBXUMANNDL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC(CC)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC(CC)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.